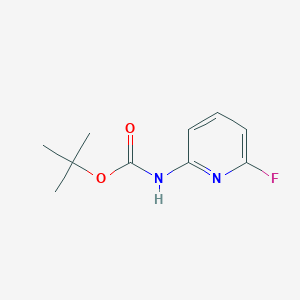

tert-butyl N-(6-fluoropyridin-2-yl)carbamate

Description

General Context of Carbamate (B1207046) Functionality in Chemical Research

N-substituted carbamates, particularly the tert-butoxycarbonyl (Boc) protected amines, are a cornerstone of modern organic synthesis. The Boc group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under mildly acidic conditions. This allows for the selective modification of other parts of a molecule without affecting the protected amino group. Carbamates are not only used as protecting groups but are also integral structural motifs in a wide array of biologically active compounds, including pharmaceuticals and agrochemicals. Their ability to act as bioisosteres of amides and esters, coupled with their chemical stability, makes them a valuable functional group in drug design.

Strategic Importance of Fluorinated Pyridine (B92270) Moieties in Molecule Design

The incorporation of fluorine into organic molecules can profoundly alter their physicochemical and biological properties. The pyridine ring, a common scaffold in many pharmaceuticals, gains significant advantages upon fluorination. The high electronegativity of the fluorine atom can modulate the pKa of the pyridine nitrogen, influence the molecule's conformation, and enhance its metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the carbon-fluorine bond can participate in favorable interactions with biological targets, potentially increasing binding affinity and efficacy. Consequently, the 6-fluoropyridin-2-yl moiety is a highly sought-after scaffold in the design of novel therapeutic agents and functional materials.

Overview of Research Trajectories for tert-butyl N-(6-fluoropyridin-2-yl)carbamate

Research involving this compound is primarily focused on its application as a versatile intermediate for the synthesis of more complex molecules. Its strategic design, combining a stable yet readily cleavable protecting group with a fluorinated heterocyclic core, makes it an ideal starting material for a variety of chemical transformations. Current research trajectories are centered on its use in the construction of substituted aminopyridines, which are key components of numerous biologically active compounds, including kinase inhibitors. The future of research with this compound will likely see its continued use in the development of novel pharmaceuticals and potentially in the synthesis of advanced materials where the unique electronic properties of the fluoropyridinyl scaffold can be exploited.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(6-fluoropyridin-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O2/c1-10(2,3)15-9(14)13-8-6-4-5-7(11)12-8/h4-6H,1-3H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQIDGCBGBJAACK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl N 6 Fluoropyridin 2 Yl Carbamate and Analogous Structures

Direct Synthesis Approaches

Direct synthesis approaches encompass methods where the carbamate (B1207046) functionality is installed in a relatively straightforward manner onto a pre-existing pyridine (B92270) ring system. These methods are often favored for their efficiency and high yields.

Carbamate Formation Reactions

Carbamate formation reactions are the most direct routes to tert-butyl N-(6-fluoropyridin-2-yl)carbamate, typically involving the reaction of an amino group with a suitable carbonyl-containing reagent.

The protection of an amino group as its tert-butoxycarbonyl (Boc) derivative is one of the most common transformations in organic synthesis. mychemblog.comchemicalbook.com The reagent of choice for this conversion is di-tert-butyl dicarbonate (B1257347), often referred to as Boc anhydride (B1165640) ((Boc)₂O). chemicalbook.comwikipedia.org This method is widely applied to the synthesis of this compound from its corresponding amine, 2-amino-6-fluoropyridine (B74216).

The reaction is versatile and can be performed under various conditions, generally proceeding with high yield. fishersci.co.uk The process typically involves treating the amine with (Boc)₂O in the presence of a base. fishersci.co.ukwikipedia.org The base serves to deprotonate the amine, increasing its nucleophilicity. Common bases include sodium bicarbonate, triethylamine (B128534) (TEA), and 4-(dimethylaminopuridine) (DMAP). mychemblog.comfishersci.co.ukgoogle.com A range of solvents can be employed, such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), acetonitrile (B52724), or aqueous mixtures. fishersci.co.ukwordpress.com For aminopyridines, which can be poor nucleophiles, catalysts like DMAP or coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-Hydroxybenzotriazole (HOBT) can be beneficial to facilitate the reaction and improve yields. google.comgoogle.com

Table 1: Typical Reaction Conditions for Boc-Protection of Aminopyridines

| Reagent | Base | Catalyst/Additive | Solvent | Temperature | Yield |

| (Boc)₂O | Triethylamine (TEA) | EDCI, HOBT | Dichloromethane (DCM) | Room Temperature | High |

| (Boc)₂O | Sodium Bicarbonate | None | Dioxane/Water | Room Temperature | Good to High |

| (Boc)₂O | 4-(Dimethylamino)pyridine (DMAP) | DMAP (acts as base and catalyst) | Tetrahydrofuran (THF) | Room Temperature | High |

| (Boc)₂O | Triethylamine (TEA) | None | Methanol (B129727)/Water | 55 °C | High |

The Curtius rearrangement is a powerful and versatile reaction for converting carboxylic acids into primary amines, carbamates, or ureas. nih.govorganic-chemistry.org The key step is the thermal or photochemical decomposition of an acyl azide (B81097) into an isocyanate, with the loss of nitrogen gas. organic-chemistry.orgwikipedia.org This isocyanate is a highly reactive intermediate that can be trapped by various nucleophiles. wikipedia.org When tert-butanol (B103910) is used as the trapping agent, a tert-butyl carbamate (Boc-protected amine) is formed. nih.gov

The general mechanism starts with a carboxylic acid, which is first converted into an acyl azide. This can be achieved through various methods, such as reaction with diphenylphosphoryl azide (DPPA) or by converting the acid to an acyl chloride followed by reaction with sodium azide. nih.govnih.gov The acyl azide then undergoes a concerted rearrangement upon heating, where the R-group migrates to the nitrogen atom as dinitrogen gas is expelled, forming the isocyanate. wikipedia.org This rearrangement proceeds with complete retention of the stereochemistry of the migrating group. nih.gov

For the synthesis of N-Boc pyridine derivatives, a picolinic acid (pyridine-2-carboxylic acid) derivative would be the starting material. nih.gov One-pot procedures have been developed that avoid the isolation of the potentially explosive acyl azide intermediate. organic-chemistry.orgorgsyn.org A notable method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, which generates the acyl azide in situ. organic-chemistry.orgresearchgate.netorganic-chemistry.org The subsequent rearrangement and trapping by tert-butanol (which can be present in the reaction mixture or added) affords the desired N-Boc protected amine in high yields under mild conditions. organic-chemistry.orgresearchgate.net

Table 2: Key Reagents in Curtius Rearrangement for Carbamate Synthesis

| Starting Material | Azide Source | Trapping Nucleophile | Product |

| Carboxylic Acid | Diphenylphosphoryl azide (DPPA) | tert-Butanol | tert-Butyl Carbamate |

| Carboxylic Acid | Sodium Azide / (Boc)₂O | tert-Butanol | tert-Butyl Carbamate |

| Acyl Halide | Sodium Azide | tert-Butanol | tert-Butyl Carbamate |

Modern synthetic protocols have focused on the utilization of carbon dioxide (CO₂) as an inexpensive, non-toxic, and renewable C1 building block for synthesizing carbamates. nih.gov These methods involve the simultaneous introduction of both the carbonyl group and the amino group or their equivalents.

One such strategy is the three-component coupling of an amine, carbon dioxide, and an alkyl halide. organic-chemistry.org In this approach, the amine reacts with CO₂ in the presence of a base like cesium carbonate to form an ammonium (B1175870) carbamate salt. This intermediate is then alkylated by an electrophile (e.g., a tert-butyl halide) to yield the final carbamate product. This method is praised for its mild reaction conditions and avoidance of N-alkylation side products. organic-chemistry.org

Another innovative approach is the direct electrochemical synthesis of carbamates. This involves the cathodic reduction of CO₂ in a solution containing an amine. organic-chemistry.org The process generates a carbamate anion, which can then be reacted with an alkylating agent to furnish the desired carbamate. These methods represent a greener alternative to traditional routes that may use more hazardous reagents like phosgene (B1210022). organic-chemistry.orgnih.gov

Reductive Amination Strategies

Reductive amination is a cornerstone of organic synthesis for the formation of carbon-nitrogen bonds, widely used in the pharmaceutical industry to prepare alkylamines. ucla.edu The reaction typically proceeds by the condensation of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine.

While reductive amination is not a direct method for the synthesis of an N-aryl carbamate like this compound, it is a crucial method for synthesizing precursor amines. For instance, a complex amine could be synthesized via reductive amination and then subsequently protected using di-tert-butyl dicarbonate as described previously.

Recent advancements have expanded the scope of this reaction. For example, nickel-catalyzed reductive amination allows for the coupling of secondary amines with benzaldehydes and various organic electrophiles in a three-component reaction. ucla.edu This modern variant enables the synthesis of tertiary benzhydryl amines that are otherwise difficult to access, showcasing the ongoing evolution of this important transformation. ucla.edu

Palladium-Catalyzed Cross-Coupling Methods for Pyridine Functionalization

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-heteroatom bonds. The Buchwald-Hartwig amination, in particular, is a powerful and general method for constructing C-N bonds by coupling amines with aryl halides or triflates. wikipedia.orglibretexts.orgresearchgate.net This reaction is highly relevant for the synthesis of N-aryl carbamates and offers a direct route to this compound.

The reaction mechanism involves a catalytic cycle that begins with the oxidative addition of an aryl halide (e.g., 2-bromo-6-fluoropyridine) to a Pd(0) complex. libretexts.org The resulting Pd(II) complex then coordinates with the amine (in this case, tert-butyl carbamate can be used as an ammonia (B1221849) surrogate). researchgate.net Subsequent deprotonation by a base (commonly a strong, non-nucleophilic base like sodium tert-butoxide) followed by reductive elimination yields the desired N-aryl carbamate and regenerates the Pd(0) catalyst. libretexts.orgresearchgate.net

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand coordinated to the palladium center. The development of sterically hindered and electron-rich phosphine (B1218219) ligands (e.g., XPhos, BINAP, DPPF) has been critical in expanding the scope of the reaction to include a wide variety of substrates, including less reactive aryl chlorides and various primary and secondary amines, under milder conditions. wikipedia.orgrsc.org This methodology provides a robust and versatile tool for the functionalization of pyridine rings. researchgate.net

Table 3: Components of a Typical Buchwald-Hartwig Amination Reaction

| Component | Function | Examples |

| Aryl Halide/Triflate | Electrophilic Partner | 2-Bromo-6-fluoropyridine, 2-Chloro-6-fluoropyridine |

| Amine/Amine Equivalent | Nucleophilic Partner | tert-Butyl carbamate |

| Palladium Source | Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Modulates Catalyst Activity/Stability | XPhos, SPhos, RuPhos, BINAP, DPPF |

| Base | Promotes Deprotonation/Catalyst Turnover | NaOtBu, K₃PO₄, Cs₂CO₃ |

| Solvent | Reaction Medium | Toluene, Dioxane, THF |

Indirect Synthesis and Precursor-Based Transformations

Indirect synthetic methods for this compound and its analogs often commence with pre-functionalized pyridine rings, which are then elaborated to the final product through key transformations.

Synthesis from Related Halogenated Pyridine Intermediates

A common and practical approach to this compound begins with a doubly halogenated pyridine, such as 2,6-difluoropyridine (B73466). The synthesis of the key intermediate, 2-amino-6-fluoropyridine, can be achieved through a nucleophilic aromatic substitution reaction. In a typical procedure, 2,6-difluoropyridine is treated with an ammonia source, such as ammonium hydroxide, under elevated temperature and pressure. This selectively displaces one of the fluorine atoms to yield 2-amino-6-fluoropyridine.

Following the formation of 2-amino-6-fluoropyridine, the introduction of the tert-butoxycarbonyl (Boc) protecting group onto the amino function is accomplished. This is a standard procedure in organic synthesis, often employing di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) as the Boc-group source. The reaction is typically carried out in an appropriate solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), and may be facilitated by the addition of a base like triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP) to activate the amine and neutralize the acidic byproduct. nih.govorgsyn.orgfishersci.co.uk The general reaction is depicted below:

Reaction Scheme for the Synthesis of this compound

| Step | Reactants | Reagents | Product |

| 1 | 2,6-Difluoropyridine | Ammonium Hydroxide, Heat | 2-Amino-6-fluoropyridine |

| 2 | 2-Amino-6-fluoropyridine | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., TEA, DMAP) | This compound |

This two-step process, starting from a readily available halogenated pyridine, provides an efficient route to the target compound.

Functional Group Interconversion on Pyridine Ring Systems

Functional group interconversion (FGI) represents a powerful strategy for the synthesis of substituted pyridines, including analogs of this compound. This approach involves the transformation of one functional group into another on a pre-existing pyridine scaffold. For instance, a nitro group can be reduced to an amino group, which can then be acylated or protected. Similarly, a carboxylic acid or its derivative can be converted into an amine via a Curtius, Hofmann, or Schmidt rearrangement.

Late-stage functionalization of multisubstituted pyridines through a sequence of C-H fluorination followed by nucleophilic aromatic substitution (SNAr) offers a versatile method for introducing various functionalities. acs.orgnih.govnih.gov For example, a substituted pyridine can be selectively fluorinated at the 2-position. The resulting 2-fluoropyridine (B1216828) is an excellent substrate for SNAr reactions, where the fluoride (B91410) is displaced by a range of nucleophiles, including amines, alcohols, and thiols, under relatively mild conditions. acs.orgnih.govnih.gov This allows for the introduction of diverse substituents at the 2-position, which can be followed by further modifications, such as the introduction of a Boc-protected amino group at another position on the ring.

Asymmetric Synthesis and Stereochemical Control in Analogs

The synthesis of chiral analogs of this compound, where a stereocenter is present on a substituent attached to the pyridine ring, requires methods that can control the stereochemical outcome of the reaction. Enantioselective catalysis and the use of chiral building blocks are two primary strategies to achieve this.

Enantioselective Catalytic Hydroamination

Enantioselective catalytic hydroamination is a powerful, atom-economical method for the synthesis of chiral amines. This reaction involves the addition of an N-H bond across a carbon-carbon double or triple bond, guided by a chiral catalyst to produce one enantiomer in excess. While direct hydroamination of a pyridine ring is not typical, this method is highly valuable for creating chiral side chains that can then be attached to a pyridine scaffold.

For instance, the enantioselective hydroamination of an appropriately functionalized alkene can generate a chiral amine. This chiral amine can then be coupled to a pyridine ring, for example, through a nucleophilic aromatic substitution reaction on a suitable fluoropyridine precursor. Rhodium- and copper-based catalysts with chiral ligands are commonly employed for such transformations, enabling high levels of enantioselectivity. nih.govnih.gov The development of intramolecular hydroamination cascades has also provided a route to highly functionalized and stereochemically complex cyclic amines, which can be precursors to novel pyridine-containing structures. nih.gov

Examples of Catalytic Systems for Enantioselective Hydroamination

| Catalyst System | Substrate Type | Product Type | Reference |

| Rhodium/Chiral Ligand | Internal Alkynes | Branched N-allylic indolines | nih.gov |

| Gold/Organocatalyst | Alkyne-containing nitro compounds | Tetrahydropyridines | nih.gov |

Chiral Building Block Integration

The incorporation of pre-existing chiral fragments, often referred to as the "chiral pool," is a robust and widely used strategy in asymmetric synthesis. nih.govspringerprofessional.de This approach utilizes readily available, enantiomerically pure natural products like amino acids, terpenes, or carbohydrates as starting materials. nih.gov These chiral building blocks possess defined stereocenters that are carried through the synthetic sequence to the final target molecule.

In the context of synthesizing chiral analogs of this compound, a chiral amine or alcohol could be used as a nucleophile to react with a suitably activated pyridine derivative. For example, a chiral amino alcohol, derived from an amino acid, can be coupled with a 2-halopyridine. The stereocenter from the amino alcohol is thus incorporated into the final molecule. Chiral auxiliaries, which are temporarily attached to the substrate to direct the stereochemical outcome of a reaction and are subsequently removed, also fall under this broad strategy. springerprofessional.dewikipedia.orgsigmaaldrich.comresearchgate.net

Commonly Used Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Reference |

| Evans' Oxazolidinones | Asymmetric alkylations and aldol (B89426) reactions | researchgate.net |

| Pseudoephedrine | Asymmetric alkylations | wikipedia.org |

| Camphorsultam | Various asymmetric transformations | wikipedia.org |

By employing these diverse synthetic methodologies, chemists can access not only this compound but also a wide array of its analogs with varied substitution patterns and controlled stereochemistry, facilitating further research in medicinal chemistry and materials science.

Reactivity Profiles and Transformational Chemistry

Selective N-Deprotection of the tert-Butyl Carbamate (B1207046) Group

The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under various conditions and its facile removal under acidic or specific oxidative conditions.

Acid-Mediated Cleavage Mechanisms

The deprotection of the Boc group in tert-butyl N-(6-fluoropyridin-2-yl)carbamate is most commonly achieved under acidic conditions. The mechanism involves protonation of the carbamate carbonyl oxygen, followed by the loss of the stable tert-butyl cation to form a carbamic acid intermediate. This intermediate then readily decarboxylates to yield the free amine, 6-fluoro-2-aminopyridine, and carbon dioxide. The tert-butyl cation can be trapped by a nucleophilic counter-ion or eliminate a proton to form isobutylene. sci-hub.seresearchgate.net

Commonly employed acidic reagents for this transformation include strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or hydrochloric acid (HCl) in a protic solvent like methanol (B129727) or dioxane. fishersci.co.uk The choice of acid and solvent can be tailored to the sensitivity of other functional groups present in the molecule.

Table 1: Representative Conditions for Acid-Mediated N-Deprotection

| Reagent | Solvent | Temperature | Time (h) | Yield (%) |

| TFA | DCM | Room Temp. | 2-12 | >95 |

| 4M HCl | Dioxane | Room Temp. | 2 | >95 |

| H₃PO₄ (aq) | - | Room Temp. | Variable | High |

| ZnBr₂ | DCM | Room Temp. | Overnight | High |

This table presents generalized conditions for Boc deprotection and may require optimization for this compound.

Oxidative Deprotection Methodologies

While less common than acid-mediated methods, oxidative deprotection of Boc-protected amines offers an alternative strategy, particularly when acidic conditions are not tolerated. Certain oxidative reagents can cleave the Boc group, although specific methodologies for this compound are not extensively documented in readily available literature. For some Boc-protected amines, palladium-catalyzed selective oxidation with reagents like iodobenzene (B50100) diacetate (IOAc) has been shown to be effective, proceeding via a Boc-directed C-H activation process. organic-chemistry.org However, the applicability of this method to the fluoropyridine substrate requires specific investigation.

Reactions Involving the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom of this compound allows it to participate in reactions as a nucleophile or a base.

One potential transformation is N-oxidation. Selective N-oxidation of heteroaromatic compounds, even in the presence of other amine functionalities, can be achieved using specific reagents and strategies. For instance, an in situ protonation of a more basic aliphatic amine can allow for the selective oxidation of a less basic pyridine nitrogen using an oxidant like hydrogen peroxide in the presence of an appropriate catalyst. nih.gov

Furthermore, the pyridine nitrogen can undergo N-alkylation with alkyl halides. The use of a strong base can deprotonate the N-H bond of the carbamate, generating an anion that can then be alkylated. For instance, N-Boc-protected 4-aminopyridines have been successfully alkylated using electrogenerated acetonitrile (B52724) anion as a base. researchgate.net

Electrophilic Substitution Reactions on the Fluoropyridine Core

The fluoropyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the pyridine nitrogen and the fluorine atom. However, the N-Boc-amino group at the C2 position is an ortho-, para-directing activating group. The interplay of these electronic effects governs the regioselectivity of electrophilic substitution reactions.

Nitration of N-heterocycles can be achieved using reagents like tert-butyl nitrite. nih.govnih.govrsc.orgresearchgate.netresearchgate.net The regioselectivity of such a reaction on this compound would be influenced by both the activating N-Boc-amino group and the deactivating fluorine and ring nitrogen. The most likely positions for electrophilic attack would be C3 and C5, which are ortho and para to the activating amino group, respectively. Steric hindrance from the Boc group might influence the ortho/para ratio.

Nucleophilic Aromatic Substitution (SNAr) on the Fluoropyridine Core

The presence of the electron-withdrawing pyridine nitrogen and the fluorine atom at the C6 position makes the fluoropyridine ring susceptible to nucleophilic aromatic substitution (SNAr). The fluorine atom is a good leaving group in this context, and its displacement by various nucleophiles is a key transformation for this substrate.

The SNAr reaction is facilitated by the stabilization of the negatively charged Meisenheimer intermediate by the electron-withdrawing groups. A wide range of nucleophiles, including primary and secondary amines, alkoxides, and thiolates, can displace the fluoride (B91410). nih.gov

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

| Primary Amine | R-NH₂ | 6-(Alkylamino)-N-(tert-butoxycarbonyl)pyridin-2-amine |

| Secondary Amine | R₂NH | 6-(Dialkylamino)-N-(tert-butoxycarbonyl)pyridin-2-amine |

| Alkoxide | NaOR | 6-Alkoxy-N-(tert-butoxycarbonyl)pyridin-2-amine |

| Thiolate | NaSR | 6-(Alkylthio)-N-(tert-butoxycarbonyl)pyridin-2-amine |

This table illustrates potential SNAr reactions; specific conditions would need to be optimized for each nucleophile.

Functionalization at Specific Ring Positions (e.g., C5, C6)

Selective functionalization of the fluoropyridine ring at specific positions is crucial for the synthesis of complex derivatives.

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings at a position ortho to a directing metalation group (DMG). wikipedia.orgbaranlab.orgnih.govharvard.edu The N-Boc-carbamate group can act as a DMG, directing a strong base like n-butyllithium or sec-butyllithium (B1581126) to deprotonate the C3 position. However, for functionalization at the C5 position, an alternative strategy would be required. One approach could involve halogenation at the C5 position followed by a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig coupling, to introduce a variety of substituents.

Introduction of Halo Substituents

The introduction of additional halogen substituents onto the this compound ring is a key strategy for creating more complex synthetic intermediates. The position of substitution is directed by the existing fluorine and the Boc-amino group. While direct electrophilic halogenation on this specific substrate is not extensively documented in readily available literature, analogous transformations on similar pyridine derivatives suggest that the reaction would proceed at positions activated by the Boc-amino group and not deactivated by the fluorine atom.

For instance, related compounds such as tert-butyl (6-bromopyridin-3-yl)carbamate and tert-butyl 6-(bromomethyl)pyridin-2-ylcarbamate are commercially available, indicating that synthetic routes to halogenated derivatives are well-established. pharmaffiliates.comsigmaaldrich.com The synthesis of these analogs often involves either starting from an already halogenated aminopyridine or performing selective halogenation reactions.

Table 1: Examples of Related Halogenated Pyridine Carbamates

| Compound Name | CAS Number | Notes |

|---|---|---|

| tert-Butyl (6-bromopyridin-3-yl)carbamate | 218594-15-1 | An isomer with a bromine substituent, highlighting the synthesis of brominated pyridine carbamates. sigmaaldrich.com |

| tert-Butyl 6-(bromomethyl)pyridin-2-ylcarbamate | 400781-16-0 | An analog featuring a bromomethyl group, showcasing derivatization at a methyl group attached to the ring. pharmaffiliates.com |

| tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate | 1060801-25-3 | A chloro-analog used in further synthetic modifications. pharmaffiliates.com |

Carbonyl Group Derivatization (e.g., formylation, bromoacetylation)

The introduction of carbonyl groups, such as formyl or bromoacetyl moieties, onto the pyridine ring of this compound significantly enhances its synthetic versatility. These reactions are typically achieved through directed ortho-metalation (DoM), where the Boc-amino group directs a strong base (like n-butyllithium) to deprotonate the adjacent C-3 position. The resulting lithiated intermediate can then be quenched with an appropriate electrophile.

Formylation : Quenching the lithiated species with N,N-dimethylformamide (DMF) would introduce a formyl group at the C-3 position.

Bromoacetylation : Reaction with bromoacetyl bromide would attach a bromoacetyl group, a useful handle for further nucleophilic substitutions.

While specific examples for this compound are not detailed in the searched literature, the formylation of other pyridine carbamates, such as tert-butyl (6-formylpyridin-2-yl)carbamate, is known, demonstrating the feasibility of this synthetic approach within this class of compounds. chemsrc.com

Advanced Metal-Catalyzed Transformations

The pyridine scaffold is a cornerstone in modern coordination chemistry and catalysis. This compound can participate in or be synthesized through various metal-catalyzed reactions, which are crucial for building complex molecular architectures.

Ruthenium-Catalyzed Hydroamination Reactions

Hydroamination reactions, the addition of an N-H bond across a carbon-carbon multiple bond, are a highly atom-economical method for amine synthesis. Ruthenium complexes are known to catalyze such reactions. nih.gov However, in the case of this compound, the amino group is protected by a Boc group, meaning it lacks the requisite N-H bond to directly participate as a nucleophile in a hydroamination reaction. Instead, the parent compound, 2-amino-6-fluoropyridine (B74216), would be the relevant substrate for such a transformation prior to the introduction of the Boc protecting group. chemicalbook.com

Iridium-Catalyzed Enantioselective Hydroamination

Similar to ruthenium-catalyzed processes, iridium catalysts are powerful tools for enantioselective hydroamination. They are typically used to create chiral amines from prochiral alkenes. As with the ruthenium-catalyzed variant, the substrate this compound itself is not a suitable amine source for this reaction due to the absence of a reactive N-H bond. The reaction would be relevant for the unprotected 2-amino-6-fluoropyridine.

General Metal-Catalyzed Reactions on Pyridine Rings

The true potential of this compound in metal-catalyzed transformations lies in cross-coupling reactions. The pyridine ring, particularly when functionalized with halogens, is an excellent scaffold for palladium, nickel, or copper-catalyzed reactions. nih.govciac.jl.cn The C-F bond, while typically strong, can be activated for cross-coupling under specific catalytic conditions. researchgate.net More commonly, other positions on the ring would be halogenated (e.g., at C-3 or C-5) to serve as handles for reactions such as:

Suzuki-Miyaura Coupling : Reaction with boronic acids to form C-C bonds.

Buchwald-Hartwig Amination : Reaction with amines to form C-N bonds.

Sonogashira Coupling : Reaction with terminal alkynes to form C-C bonds.

The N-aryl-2-aminopyridine moiety itself can act as a directing group in various transition metal-catalyzed C-H activation and functionalization reactions, further expanding its synthetic utility. rsc.org

Table 2: Plausible Metal-Catalyzed Cross-Coupling Reactions

| Reaction Type | Reactant Partner | Metal Catalyst (Example) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid | Palladium | Aryl/Alkyl substituted pyridine |

| Buchwald-Hartwig | Primary/Secondary Amine | Palladium | Aminated pyridine derivative |

| Sonogashira | Terminal Alkyne | Palladium/Copper | Alkynyl-substituted pyridine |

| C-H Arylation | Aryl Halide | Ruthenium | Arylated pyridine derivative acs.org |

Compound Index

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For tert-butyl N-(6-fluoropyridin-2-yl)carbamate, a combination of one-dimensional and multi-dimensional NMR experiments would be essential for unambiguous assignment of all proton, carbon, and fluorine signals.

Multi-Dimensional NMR Techniques

To definitively assign the proton and carbon signals of this compound, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: This experiment would reveal the coupling relationships between adjacent protons in the pyridine (B92270) ring, specifically the correlations between H3, H4, and H5.

HSQC: This experiment would correlate each proton signal to its directly attached carbon atom, allowing for the assignment of the pyridine ring carbons (C3, C4, C5) and the carbons of the tert-butyl group.

HMBC: This experiment would show correlations between protons and carbons that are two or three bonds away. This would be crucial for assigning the quaternary carbons, such as the carbonyl carbon of the carbamate (B1207046), the quaternary carbon of the tert-butyl group, and the carbons of the pyridine ring that are not directly bonded to protons (C2 and C6).

Fluorine-19 NMR Applications

Fluorine-19 NMR is a highly sensitive technique that provides valuable information about the electronic environment of the fluorine atom. For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom at the C6 position of the pyridine ring. The chemical shift of this signal would be influenced by the electronic effects of the carbamate group and the nitrogen atom in the pyridine ring. Furthermore, coupling between the ¹⁹F nucleus and the adjacent ¹H and ¹³C nuclei would provide additional structural information. For instance, a coupling constant would be observed between the fluorine and the proton at the C5 position (⁵JHF) and between the fluorine and the carbon at the C6 position (¹JCF).

Carbon-13 NMR Spectroscopy

The ¹³C NMR spectrum of this compound would provide a distinct signal for each unique carbon atom in the molecule. Based on the structure, eight distinct signals would be anticipated. The chemical shifts would be influenced by the nature of the substituents and the hybridization of the carbon atoms.

| Carbon Atom | Expected Chemical Shift Range (ppm) |

| Carbonyl (C=O) | 150-160 |

| Pyridine C6 (C-F) | 155-165 (doublet due to C-F coupling) |

| Pyridine C2 (C-N) | 150-160 |

| Pyridine C4 | 135-145 |

| Pyridine C3 | 105-115 |

| Pyridine C5 | 100-110 (doublet due to C-F coupling) |

| tert-Butyl (quaternary C) | 79-82 |

| tert-Butyl (CH₃) | 28-30 |

Proton NMR Spectroscopy

The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The expected signals for this compound are summarized below.

| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| NH | 7.5-8.5 | Broad Singlet | - |

| Pyridine H4 | 7.6-7.8 | Triplet of doublets | J(H4-H5), J(H4-H3) |

| Pyridine H3 | 7.8-8.0 | Doublet of doublets | J(H3-H4), J(H3-H5) |

| Pyridine H5 | 6.7-6.9 | Doublet of doublets | J(H5-H4), J(H5-F) |

| tert-Butyl (CH₃) | 1.5-1.6 | Singlet | - |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

HRMS would be used to determine the exact mass of the molecular ion of this compound, which would confirm its elemental composition. Tandem mass spectrometry (MS/MS) experiments would be performed to induce fragmentation of the molecular ion and analyze the resulting fragment ions. This analysis would provide valuable information about the connectivity of the atoms within the molecule. A plausible fragmentation pathway would involve the loss of the tert-butyl group, followed by the loss of carbon dioxide, leading to the formation of a 2-amino-6-fluoropyridine (B74216) fragment.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational modes. The analysis of this compound reveals a complex spectrum arising from the contributions of its three main structural components: the tert-butyl group, the carbamate linkage, and the 6-fluoropyridin-2-yl moiety.

The carbamate group is a key feature, and its vibrational modes are highly diagnostic. The N-H stretching vibration is typically observed as a sharp to medium band in the region of 3400-3200 cm⁻¹. For secondary amides and carbamates, this band's position can be influenced by hydrogen bonding. In the solid state, intermolecular hydrogen bonding between the N-H proton and the carbonyl oxygen of an adjacent molecule is expected, leading to a broadening and shifting of this peak to a lower wavenumber.

The carbonyl (C=O) stretching vibration of the carbamate is one of the most intense bands in the IR spectrum, typically appearing in the range of 1740-1680 cm⁻¹. The exact position is sensitive to the electronic environment. The presence of the electron-donating nitrogen atom adjacent to the carbonyl group delocalizes the lone pair of electrons, which can lower the stretching frequency compared to a simple ketone.

The C-N stretching vibration of the carbamate linkage is usually found in the 1300-1200 cm⁻¹ region. This mode is often coupled with other vibrations, making its assignment complex.

The tert-butyl group gives rise to several characteristic vibrations. The asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl groups are expected in the 2980-2950 cm⁻¹ and 2870 cm⁻¹ regions, respectively. Additionally, characteristic bending vibrations for the tert-butyl group, including symmetric (umbrella) and asymmetric deformations, appear in the 1470-1450 cm⁻¹ and around 1390 and 1365 cm⁻¹ regions. The band around 1365 cm⁻¹ is often a sharp and intense singlet, characteristic of the tert-butyl group.

The 6-fluoropyridin-2-yl ring also contributes a series of distinct vibrational bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations of the pyridine ring are expected in the 1600-1400 cm⁻¹ region. The substitution pattern on the pyridine ring influences the exact positions and intensities of these bands. The C-F stretching vibration is a strong band typically found in the 1250-1150 cm⁻¹ range. researchgate.net The presence of the fluorine atom, an electron-withdrawing group, can also influence the vibrational frequencies of the adjacent ring atoms.

A summary of the expected key vibrational frequencies for this compound is presented in the following interactive data table.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| N-H Stretch | Carbamate (N-H) | 3400 - 3200 | Medium | Weak |

| Aromatic C-H Stretch | Pyridine Ring (C-H) | 3100 - 3000 | Medium to Weak | Medium |

| Asymmetric C-H Stretch | tert-butyl (CH₃) | ~2970 | Strong | Strong |

| Symmetric C-H Stretch | tert-butyl (CH₃) | ~2870 | Medium | Medium |

| Carbonyl (C=O) Stretch | Carbamate (C=O) | 1740 - 1680 | Very Strong | Medium |

| Aromatic Ring Stretch (C=C, C=N) | Pyridine Ring | 1600 - 1400 | Strong to Medium | Strong |

| Asymmetric CH₃ Bending | tert-butyl (CH₃) | 1470 - 1450 | Medium | Medium |

| Symmetric CH₃ Bending ("umbrella" mode) | tert-butyl (CH₃) | ~1390 & ~1365 | Strong | Medium |

| C-N Stretch | Carbamate (C-N) | 1300 - 1200 | Medium | Weak |

| C-F Stretch | Fluoropyridine (C-F) | 1250 - 1150 | Strong | Weak |

Note: The exact peak positions and intensities can vary based on the sample phase (solid, liquid, or gas) and the presence of intermolecular interactions.

Electronic Spectroscopy (UV-Vis) for Chromophore Characterization

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The chromophores in this compound are the 6-fluoropyridin-2-yl ring and the carbamate carbonyl group.

The 6-fluoropyridin-2-yl ring is an aromatic system and is expected to exhibit π → π* transitions. For pyridine and its derivatives, these transitions typically occur in two regions: a strong absorption band around 200-220 nm and a weaker, more structured band around 250-270 nm. The presence of substituents on the pyridine ring can cause a shift in the absorption maxima (λmax), known as a bathochromic (red) or hypsochromic (blue) shift. The fluorine atom, being an auxochrome, and the carbamate group can both influence the energy of these transitions.

The carbamate carbonyl group contains non-bonding electrons (n electrons) on the oxygen atom, which can be excited to an anti-bonding π* orbital. This n → π* transition is typically weak (low molar absorptivity, ε) and occurs at longer wavelengths, often in the 270-300 nm region for simple carbonyl compounds. masterorganicchemistry.com However, in the context of the entire molecule, this transition may be masked or overlap with the stronger π → π* transitions of the aromatic ring.

The conjugation between the pyridine ring and the carbamate moiety is also a critical factor. The nitrogen atom of the carbamate group can donate its lone pair of electrons into the pyridine ring, extending the conjugated system. This extended conjugation generally leads to a bathochromic shift of the π → π* transitions, moving them to longer wavelengths and increasing their intensity.

Based on these considerations, the UV-Vis spectrum of this compound is expected to show characteristic absorption bands. A summary of the anticipated electronic transitions is provided in the table below.

| Electronic Transition | Chromophore | Expected λmax (nm) | Molar Absorptivity (ε) |

| π → π | 6-fluoropyridin-2-yl ring (conjugated system) | ~220 - 240 | High |

| π → π | 6-fluoropyridin-2-yl ring (conjugated system) | ~260 - 280 | Medium to Low |

| n → π* | Carbamate Carbonyl (C=O) | ~270 - 300 | Low |

Note: The λmax and ε values are estimates and can be influenced by the solvent polarity.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic structure and reactivity of molecules. northwestern.edu These methods, rooted in quantum mechanics, solve the Schrödinger equation for a given molecular system to provide detailed information about its energy, electron distribution, and molecular orbitals. northwestern.edu

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. mdpi.com It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. For molecules similar to tert-butyl N-(6-fluoropyridin-2-yl)carbamate, DFT calculations, often employing functionals like B3LYP or M06-2X with a suitable basis set such as 6-311++G(d,p), are used to optimize the molecular geometry and calculate vibrational frequencies. nih.gov

These calculations can predict key geometric parameters such as bond lengths and angles. For instance, in a related compound, tert-butyl N-benzyl-N-(4-methylpyridin-2-yl)carbamate, the N-C bond within the carbamate (B1207046) group exhibits partial double bond character, a feature that DFT can quantify. nih.gov For this compound, DFT would be instrumental in determining the planarity of the pyridine (B92270) ring and the orientation of the tert-butyl carbamate group relative to it.

Table 1: Representative Geometric Parameters Predicted by DFT for Similar Carbamate Structures (Note: This table is illustrative and based on data for analogous compounds, not this compound itself.)

| Parameter | Typical Predicted Value | Significance |

| C=O Bond Length (Carbamate) | ~1.22 Å | Indicates the strength and nature of the carbonyl bond. |

| N-C (Amide) Bond Length | ~1.38 Å | Shorter than a typical N-C single bond, suggesting partial double bond character and electron delocalization. nih.gov |

| Dihedral Angle (Pyridine-Carbamate) | Variable | Determines the overall 3D shape and steric hindrance of the molecule. For example, in tert-butyl N-benzyl-N-(4-methyl-2-pyridyl)carbamate, the dihedral angle between the pyridine ring and the carbamate plane is 9.2(1)°. nih.gov |

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com

For carbamate derivatives, the HOMO is often localized on the electron-rich regions, such as the pyridine ring and the nitrogen atom of the carbamate, while the LUMO may be distributed over the carbonyl group and the aromatic system. In a study on tert-Butyl N-(thiophen-2-yl)carbamate, the HOMO and LUMO energies were calculated to understand its electronic properties. nih.gov A similar analysis for this compound would reveal how the fluorine substituent and the pyridine nitrogen influence the electron distribution and reactivity. The fluorine atom, being highly electronegative, is expected to lower the energy of the molecular orbitals.

Natural Bond Orbital (NBO) analysis is another technique used to study charge distribution and intramolecular interactions, such as hyperconjugation and hydrogen bonding. mdpi.com This analysis provides a picture of the localized bonds and lone pairs, offering insights into the stability arising from electron delocalization.

Table 2: Illustrative Frontier Orbital Energies from DFT Calculations on an Analogous Carbamate (Note: These values are for a representative related molecule and serve as an example.)

| Molecular Orbital | Energy (eV) | Implication for Reactivity |

| HOMO | -6.5 to -7.5 | Region most susceptible to electrophilic attack. |

| LUMO | -1.0 to -2.0 | Region most susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | 4.5 to 6.5 | A larger gap suggests higher kinetic stability and lower chemical reactivity. mdpi.com |

Mechanistic Pathway Elucidation via Computational Modeling

Computational modeling is invaluable for investigating reaction mechanisms, allowing for the study of transient species like transition states that are difficult to observe experimentally.

For reactions involving this compound, such as its synthesis or subsequent derivatization, computational methods can be used to locate the transition state (TS) on the potential energy surface. researchgate.net A transition state is a first-order saddle point, and its structure and energy are key to understanding the reaction's feasibility and kinetics. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate. researchgate.net DFT calculations are commonly employed to optimize the geometry of transition states and calculate their vibrational frequencies, confirming the presence of a single imaginary frequency corresponding to the reaction coordinate. researchgate.net

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations are excellent for studying static properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore the conformational space and dynamic behavior of a molecule over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation. mdpi.com

For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can identify the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule might bind to a biological target, as the binding-competent conformation may not be the lowest energy conformation in solution. These simulations can reveal significant interactions and the stability of the molecule in different environments. mdpi.com

Prediction of Molecular Interactions and Structure-Property Relationships (excluding biological activity, focusing on theoretical binding)

Computational chemistry provides a powerful lens for dissecting the molecular characteristics of this compound, offering predictions of its interactive potential and the relationships between its structure and physicochemical properties. Through theoretical investigations, it is possible to map out the electronic landscape of the molecule and anticipate its behavior in various chemical environments, independent of biological activity.

Molecular Electrostatic Potential (MEP) Analysis

A key computational tool for understanding molecular interactions is the Molecular Electrostatic Potential (MEP) map. This analysis visualizes the charge distribution across a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP map would be expected to show distinct zones of varying potential.

The regions around the oxygen atoms of the carbamate group are predicted to have a high density of negative electrostatic potential, making them prime sites for electrophilic attack or the formation of hydrogen bonds with hydrogen-bond donors. researchgate.net Conversely, the hydrogen atom attached to the carbamate nitrogen would exhibit a positive electrostatic potential, rendering it a likely hydrogen-bond donor. researchgate.net The fluorine atom, with its high electronegativity, also contributes to a region of negative potential, while the pyridine ring itself will have a complex distribution of charge due to the presence of the nitrogen atom and the fluorine substituent. researchgate.net

Table 1: Predicted Electrostatic Potential Regions and Interaction Propensities

| Molecular Region | Predicted Electrostatic Potential | Likely Interaction Type |

| Carbonyl Oxygen (C=O) | Negative (Red) | Hydrogen Bond Acceptor, Electrophilic Attack Site |

| Carbamate Nitrogen Hydrogen (N-H) | Positive (Blue) | Hydrogen Bond Donor |

| Fluorine Atom | Negative (Red) | Hydrogen Bond Acceptor, Halogen Bonding |

| Pyridine Ring Nitrogen | Negative (Red) | Hydrogen Bond Acceptor, Coordination Site |

This table is illustrative, based on general principles of computational chemistry applied to the structure.

Predicted Non-Covalent Interactions

The structure of this compound is conducive to a variety of non-covalent interactions, which are crucial in determining its physical properties and how it might interact with other molecules in a non-biological, theoretical binding context. nih.gov

Hydrogen Bonding: The molecule possesses both a hydrogen bond donor (the N-H group of the carbamate) and multiple hydrogen bond acceptors (the carbonyl oxygen, the pyridine nitrogen, and the fluorine atom). nih.govnih.govsemanticscholar.org Theoretical studies on similar structures, such as N,N'-di-Boc protected guanidines, have shown the importance of intramolecular hydrogen bonding in dictating molecular conformation. researchgate.net In intermolecular contexts, the potential for forming strong hydrogen bonds is a dominant feature.

π-Interactions: The pyridine ring can participate in π-stacking interactions with other aromatic systems. The electron-withdrawing nature of the fluorine atom can influence the quadrupole moment of the ring, modulating the nature of these interactions.

Halogen Bonding: The fluorine atom, while a weak halogen bond donor, can participate in such interactions, particularly with electron-rich sites.

Structure-Property Relationships

Computational models can also predict how the specific structural features of this compound influence its physicochemical properties.

The bulky tert-butyl group has a pronounced steric effect, which can influence the planarity of the molecule and hinder certain intermolecular interactions. This steric hindrance can affect crystal packing and the accessibility of the carbamate group for potential interactions.

Computational studies on related 4-(Boc-amino)pyridine have explored electronic properties like HOMO-LUMO energy gaps, which are indicative of chemical reactivity and stability. researchgate.net Similar calculations for this compound would provide insights into its kinetic stability and electronic transition properties.

Table 2: Predicted Influence of Structural Moieties on Physicochemical Properties

| Structural Moiety | Predicted Influence on Properties |

| 6-Fluoropyridine Ring | - Modulates lipophilicity - Influences aromatic interactions (π-stacking) - Potential for halogen bonding |

| tert-Butyl Group | - Imparts steric hindrance - Increases lipophilicity - Affects molecular conformation and crystal packing |

| Carbamate Linkage | - Primary site for hydrogen bonding (donor and acceptor) - Contributes to the molecule's polarity |

This table is a summary of expected relationships based on computational studies of analogous structures.

Role As a Chemical Intermediate in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Systems

The structure of tert-butyl N-(6-fluoropyridin-2-yl)carbamate is strategically designed for its role as a versatile building block. The tert-butoxycarbonyl (Boc) group provides a stable and reliable protecting group for the amine, preventing unwanted side reactions while allowing for the functionalization of other parts of the molecule. This protection is crucial for controlling reactivity during the assembly of more complex structures. Once the desired modifications are made, the Boc group can be removed under specific acidic conditions to liberate the amine for subsequent reactions.

The 6-fluoropyridine core is a common motif in synthetic chemistry. The fluorine atom and the nitrogen atom in the pyridine (B92270) ring influence the electron density of the aromatic system, enabling a variety of chemical transformations. This compound can participate in numerous reactions to construct fused heterocyclic systems or to introduce the 6-fluoropyridin-2-yl moiety into a larger molecular framework. For instance, related Boc-protected aminopyridines are used in palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to form new carbon-carbon or carbon-nitrogen bonds, respectively. These reactions are fundamental in constructing the complex polycyclic and heterocyclic systems often found in natural products and pharmaceuticals. chemicalbook.com

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds

The 2-amino-6-fluoropyridine (B74216) scaffold, readily accessible from this compound, is a privileged structure in medicinal chemistry, frequently appearing in molecules designed to interact with biological targets. Its importance is particularly noted in the development of kinase inhibitors, a major class of drugs used in oncology and for treating inflammatory diseases. ed.ac.ukuq.edu.au Kinases are enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases. ed.ac.uk

The 2-aminopyridine (B139424) structure can act as a hinge-binding motif, forming key hydrogen bonds with the protein kinase backbone. The fluorine atom at the 6-position can further enhance binding affinity through favorable electrostatic or dipole interactions with the target protein, while also improving the metabolic stability of the compound. Synthetic routes to various kinase inhibitors utilize intermediates like this compound to introduce this critical pharmacophore. nih.govacs.org

Table 1: Examples of Pharmacological Scaffolds Derived from Aminopyridine Intermediates

| Scaffold Class | Therapeutic Target Example | Role of Aminopyridine Moiety |

| Pyrimidine-based inhibitors | Aurora Kinase | Core structural component for building the inhibitor |

| Pyrimidinone derivatives | Casein Kinase 2 (CK2) | Key binding element interacting with the ATP-acceptor site |

| Cyclin-Dependent Kinase (CDK) Inhibitors | CDKs | Forms part of the essential pharmacophore for enzyme inhibition |

Strategies for Property Modulation in Target Molecules (from a chemical perspective)

The incorporation of the 6-fluoropyridin-2-yl group into a target molecule allows chemists to strategically modulate its physicochemical properties. This fine-tuning is a critical aspect of drug development, as it influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Tuning Lipophilicity and Polarity via Chemical Modification

By using this compound as a building block, medicinal chemists can systematically modify the lipophilicity of a lead compound. The 6-fluoropyridin-2-yl moiety contributes a specific lipophilic and polar character that can be balanced by modifications elsewhere in the molecule. This allows for the precise tuning of the compound's ADME properties to achieve the desired therapeutic profile. acs.org For example, optimizing lipophilicity is critical for ensuring that a drug can pass through the intestinal wall after oral administration and reach its target tissue without being prematurely metabolized or excreted.

Table 2: Influence of Fluorine on Molecular Properties

| Property | Effect of Fluorination | Rationale |

| Metabolic Stability | Increased | The strong C-F bond is resistant to cleavage by metabolic enzymes (e.g., CYP450s). researchgate.netnih.gov |

| Lipophilicity (logP/logD) | Generally Increased | Fluorine is more lipophilic than hydrogen, but the polar C-F bond can have complex effects. nih.govnih.gov |

| Acidity/Basicity (pKa) | Alters pKa of nearby functional groups | The high electronegativity of fluorine withdraws electron density, reducing the basicity of nearby amines. nih.gov |

| Binding Affinity | Can Increase | Fluorine can form favorable interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets. |

| Conformation | Can influence molecular shape | Fluorine can have specific steric and electronic preferences (e.g., gauche effect) that lock in a desired conformation. nih.gov |

Patent Landscape and Intellectual Property Considerations

Analysis of Proprietary Synthetic Routes and Processes

Patents rarely focus on the synthesis of a simple intermediate like tert-butyl N-(6-fluoropyridin-2-yl)carbamate itself. Instead, its preparation is often a preliminary, unpatented step, with the novelty and proprietary claims centered on the subsequent reactions that use it as a building block. The true value in the patent literature lies in the proprietary processes that transform this intermediate into final, marketable compounds.

The general synthetic strategy involves the reaction of 2-amino-6-fluoropyridine (B74216) with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base to protect the amino group. This resulting carbamate (B1207046) is then utilized in a variety of coupling reactions. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, are frequently employed to attach more complex moieties to the pyridine (B92270) ring. The Boc-protecting group is crucial as it modulates the reactivity of the amino group and can be easily removed under acidic conditions in a later synthetic step.

While the synthesis of the title compound is standard, the proprietary routes are those that detail its specific reaction partners, catalysts, and conditions to create a novel final product. For example, a patent might claim a process where this compound is reacted with a specific boronic acid derivative under patented Suzuki coupling conditions to yield a novel biaryl compound.

Patent Claims on Novel Derivatives and Their Chemical Utility

The vast majority of patents related to this compound are focused on the novel derivatives synthesized from it and their applications, primarily in the pharmaceutical field. The 6-fluoropyridin-2-amine core is a common scaffold in medicinal chemistry, and the tert-butyl carbamate facilitates its incorporation into larger molecules.

Patents have claimed a wide array of derivatives with diverse therapeutic applications. A significant number of these are inhibitors of various protein kinases, which are crucial targets in oncology and immunology. The pyridine nitrogen and the amino group (after deprotection) provide key hydrogen bonding interactions with the target protein, while the rest of the molecule is tailored to fit into the specific binding pocket.

Another area of significant patent activity is in the development of selective estrogen receptor degraders (SERDs), which have shown promise in the treatment of hormone-receptor-positive breast cancer. In these patents, the this compound moiety is often part of a larger molecule designed to bind to and promote the degradation of the estrogen receptor. google.com

The table below summarizes representative patent claims for derivatives of similar fluorinated pyridinyl carbamates and their stated utilities.

| Patent/Application Number | Derivative Class | Stated Chemical Utility |

| US10961241B2 | Pyrazolo[4,3-f]isoquinoline derivatives | Anti-tumour agents, selective estrogen receptor degraders (SERDs) google.com |

| WO2019158550A1 | Substituted cyclohexyl carbamates | Intermediates for the synthesis of Edoxaban, a factor Xa inhibitor google.com |

| US20120058079A1 | 1,2,5-Oxadiazole derivatives | Inhibitors of indoleamine 2,3-dioxygenase (IDO) for cancer treatment google.com |

Influence of Patent Literature on Academic and Industrial Research Directions

The patent literature serves as a clear indicator of the commercial and scientific interest in a particular chemical scaffold. The frequent appearance of the this compound core and its analogs in patents has undoubtedly spurred further research in both industrial and academic laboratories.

In the industrial sector, the success of drugs containing the fluoropyridinylamine moiety has led to a proliferation of patents claiming novel derivatives with improved efficacy, selectivity, or pharmacokinetic properties. Pharmaceutical companies actively monitor competitor patents and design their own proprietary compounds based on similar scaffolds, leading to a concentrated research effort in specific therapeutic areas like kinase inhibition.

This industrial focus, in turn, influences academic research. The challenges encountered in the synthesis of these complex patented molecules often inspire academics to develop new synthetic methodologies. For example, the need for efficient and scalable coupling reactions for intermediates like this compound has driven innovation in catalysis and organic synthesis. Furthermore, the biological targets of these patented compounds become subjects of intense academic study to better understand their mechanism of action and to identify new therapeutic opportunities.

In essence, the patent landscape creates a feedback loop: industrial success validates the utility of the chemical scaffold, which encourages more industrial and academic research into its synthesis, derivatization, and biological application, leading to new intellectual property and further solidifying the importance of the initial building block.

Future Prospects and Interdisciplinary Research Opportunities

Development of Green Chemistry Approaches for Synthesis

The synthesis of carbamates, including tert-butyl N-(6-fluoropyridin-2-yl)carbamate, traditionally involves reagents that pose environmental and safety concerns, such as phosgene (B1210022) derivatives. The principles of green chemistry are driving research towards more sustainable and safer synthetic routes.

Key areas of development include:

CO2 as a C1 Source : A significant green approach is the use of carbon dioxide as an abundant, non-toxic, and inexpensive C1 source for carbamate (B1207046) synthesis. Research focuses on catalytic systems that can facilitate the reaction of amines, alcohols, and CO2 to form carbamates, thereby avoiding hazardous reagents. rsc.org Basic catalysts have shown promise in converting various amines and alcohols into carbamates under mild conditions. rsc.org

Alternative Carbonylating Agents : The use of urea (B33335) as a substitute for phosgene is another viable green strategy. rsc.org Catalytic systems, such as mixed metal oxides, can effectively produce N-substituted carbamates from amines, urea, and alcohols with high yields. rsc.org

Green Solvents and Catalysts : The replacement of conventional volatile organic solvents with greener alternatives is a core tenet of sustainable chemistry. unibo.it Deep eutectic solvents (DESs), which are combinations of hydrogen bond donors and acceptors, have been successfully used as both solvents and catalysts for carbamate synthesis. acs.org These solvents are often biodegradable, have low vapor pressure, and can be recycled. researchgate.net

Phosgene-Free Routes : Direct transformation of Boc-protected amines into other carbamates, thiocarbamates, and ureas using a simple base like lithium tert-butoxide presents a sustainable alternative that avoids hazardous reagents and metal catalysts. rsc.org

| Approach | Key Reagents/Conditions | Advantages | Reference |

|---|---|---|---|

| Carbon Dioxide Utilization | Amine, Alcohol, CO2, Basic Catalyst | Non-toxic, abundant C1 source; avoids phosgene. | rsc.org |

| Urea as Carbonyl Source | Amine, Alcohol, Urea, Heterogeneous Catalyst (e.g., TiO2–Cr2O3/SiO2) | Substitutes phosgene; catalyst can be recycled. | rsc.org |

| Deep Eutectic Solvents (DESs) | Choline chloride-based DESs | Acts as both solvent and catalyst; green, recyclable. | acs.org |

| Direct Transformation | Boc-protected amine, Alcohol/Thiol/Amine, Lithium tert-butoxide | Metal-free, avoids hazardous reagents, simple procedure. | rsc.org |

Exploration of New Catalytic Systems for Transformations

The functionalization of the pyridine (B92270) ring in this compound opens avenues to novel derivatives. Modern catalysis offers precise and efficient tools for these transformations.

Photoredox Catalysis : Visible-light-mediated photoredox catalysis has become a powerful method for C–H functionalization. nih.gov This technique can generate radical intermediates under mild conditions, enabling reactions that are challenging with traditional methods. acs.orgnih.gov For instance, pyridine N-oxides can be used as hydrogen atom transfer (HAT) precursors to functionalize aliphatic C–H bonds, a strategy that could be adapted to modify substituents attached to the pyridine ring. nih.govacs.org Photocatalytic methods can also generate pyridinyl radicals from pyridinium (B92312) ions, leading to distinct positional selectivity compared to classical Minisci reactions. nih.goviciq.orgresearchgate.net

Transition Metal Catalysis : Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are instrumental in forming C-N bonds and could be used to substitute the fluorine atom or other leaving groups on the pyridine ring. nih.gov Iridium-catalyzed borylation is another key method for introducing a versatile boronate group onto the pyridine ring, which can then be used in subsequent cross-coupling reactions to install a wide variety of substituents. nih.gov

| Catalytic System | Transformation Type | Description | Reference |

|---|---|---|---|

| Acridinium Photoredox Catalyst | C–H Alkylation/Heteroarylation | Uses pyridine N-oxides as HAT precursors under visible light to functionalize C–H bonds. | nih.govacs.org |

| Dithiophosphoric Acid Organocatalyst | C–H Allylation | A photochemical method that generates pyridinyl radicals for coupling with allylic radicals. | nih.goviciq.orgresearchgate.net |

| Iridium-catalyzed Borylation | C–H Borylation | Installs a versatile pinacol (B44631) boronate group on the pyridine ring for further functionalization. | nih.gov |

| Palladium (BrettPhos precatalyst) | Buchwald Amination | Forms C–N bonds, useful for installing amino groups on the pyridine ring. | nih.gov |

Integration into Automated Synthesis Platforms

The transition from batch synthesis to automated continuous flow processes offers significant advantages in terms of safety, efficiency, scalability, and reproducibility.

Flow Chemistry : Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly beneficial for highly exothermic or hazardous reactions. researchgate.net The synthesis of pyridine derivatives and related heterocycles has been successfully adapted to flow conditions, often resulting in higher yields and shorter reaction times compared to batch processes. researchgate.netmdpi.comuc.ptacs.org For example, the construction of a simple packed-bed microreactor using a titanium silicalite (TS-1) catalyst has been shown to be a safe, green, and highly efficient process for the N-oxidation of pyridines. researchgate.net

Automated Platforms : Fully automated synthesis modules are being developed for the production of complex molecules, including radiotracers for positron emission tomography (PET). nih.govfrontiersin.org The automated synthesis of a complex pyridazinone derivative containing a substituted pyridine moiety highlights the feasibility of incorporating multi-step sequences into a single, computer-controlled platform. nih.govfrontiersin.org Such platforms can be adapted for the synthesis of this compound and its derivatives, facilitating rapid library synthesis for screening purposes.

Potential Applications Beyond Medicinal Chemistry

While this compound is primarily a building block for pharmaceuticals, its structural motifs suggest potential applications in other fields.

Agrochemicals : The pyridine ring is a common feature in many agrochemicals. researchgate.net The introduction of fluorine into organic molecules can significantly enhance their biological activity, metabolic stability, and lipophilicity, which are desirable properties for new pesticides and herbicides. acs.org Therefore, derivatives of this compound could be explored as new agrochemical candidates.

Materials Science : Pyridine derivatives are widely used as ligands for transition metal complexes, which have applications in catalysis and materials science. researchgate.net After deprotection of the carbamate group, the resulting 2-amino-6-fluoropyridine (B74216) can serve as a bidentate or monodentate ligand. The fluorine substituent can modulate the electronic properties of the metal complex, potentially leading to new catalysts with enhanced reactivity or selectivity, or materials with novel photophysical properties.

Organic Electronics : Fluorinated aromatic compounds are of interest in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their unique electronic properties and stability.

Emerging Methodologies for Pyridine Functionalization

The selective functionalization of the pyridine ring is a central challenge in organic synthesis. Several innovative strategies have emerged to address this, particularly for late-stage functionalization (LSF), where C-H bonds on a complex molecule are converted into new functional groups. researchgate.net

Late-Stage C-H Fluorination/SNA : One powerful two-step strategy involves the direct C-H fluorination of the pyridine ring, followed by nucleophilic aromatic substitution (SNAr) of the newly installed fluoride (B91410). nih.govacs.org The high reactivity of 2-fluoropyridines towards nucleophiles allows for the introduction of a wide array of nitrogen, oxygen, sulfur, and carbon-based functional groups under mild conditions. nih.govacs.orgresearchgate.net

Regiodivergent Strategies : The inherent electronic properties of the pyridine ring typically direct reactions to the C2, C4, or C6 positions. However, new methods are being developed to achieve functionalization at the electronically disfavored C3 and C5 positions (meta-functionalization). researchgate.net Strategies involving dearomatization of the pyridine ring can enable meta-selective functionalization, after which the aromaticity is restored. nih.gov

Photocatalytic Radical Reactions : As mentioned, photocatalysis can generate pyridinyl radicals that exhibit different regioselectivity from traditional ionic pathways. iciq.orgresearchgate.net This approach allows for the functionalization of pyridines with radical species derived from a variety of precursors, expanding the toolkit for creating diverse pyridine derivatives. nih.gov

| Methodology | Key Features | Potential Application to Target Compound | Reference |

|---|---|---|---|

| Late-Stage C-H Fluorination/SNAr | Installs a fluorine atom which is then substituted by various nucleophiles. | Functionalization at C3, C4, or C5 positions. | nih.govacs.org |

| Photocatalytic C-H Functionalization | Uses visible light and a photocatalyst to generate radical intermediates for C-C or C-X bond formation. | Alkylation, arylation, or amination at various positions with unique selectivity. | nih.govnih.goviciq.org |

| Dearomatization-Rearomatization | Temporarily breaks the aromaticity to enable otherwise difficult functionalizations, such as meta-C-H functionalization. | Accessing C3 or C5 substituted derivatives. | nih.gov |

| Transition Metal-Catalyzed C-H Activation | Uses a transition metal catalyst (e.g., Ir, Pd, Ni) to directly convert a C-H bond into a C-C or C-heteroatom bond. | Direct borylation, arylation, or alkylation of the pyridine ring. | nih.govresearchgate.net |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl N-(6-fluoropyridin-2-yl)carbamate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where 6-fluoropyridin-2-amine reacts with tert-butyl chloroformate in the presence of a base (e.g., triethylamine or sodium carbonate) to neutralize HCl byproducts . Optimization involves controlling reaction temperature (0–25°C), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios. Purity can be enhanced using column chromatography with silica gel and ethyl acetate/hexane mixtures.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR (in CDCl₃ or DMSO-d₆) confirm the carbamate linkage and fluoropyridine ring. The tert-butyl group appears as a singlet at ~1.4 ppm (H) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak at m/z 257.26 (calculated for C₁₁H₁₆FN₃O₂) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and monitor degradation .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes and consult a physician .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in fluoropyridine derivatives?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ=1.5418 Å) .

- Structure Solution : Employ direct methods in SHELXS for phase determination .

- Refinement : SHELXL refines atomic positions and thermal parameters; ORTEP-3 visualizes anisotropic displacement ellipsoids .

- Validation : Check geometric parameters (bond lengths/angles) against similar structures in the Cambridge Structural Database .

Q. What analytical strategies elucidate stability under varying pH and temperature?

- Methodological Answer :

- Hydrolysis Studies : Incubate the compound in buffers (pH 2–12) at 25–60°C. Monitor degradation via HPLC and identify products (e.g., 6-fluoropyridin-2-amine) using LC-MS .